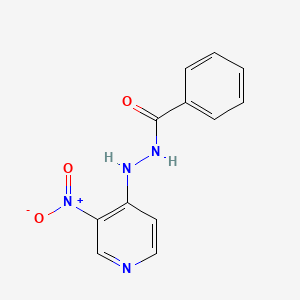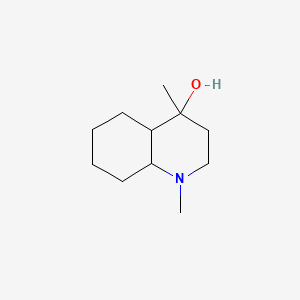![molecular formula C18H18N2O7 B4299930 3-[(3,5-DIMETHOXYPHENYL)FORMAMIDO]-3-(3-NITROPHENYL)PROPANOIC ACID](/img/structure/B4299930.png)
3-[(3,5-DIMETHOXYPHENYL)FORMAMIDO]-3-(3-NITROPHENYL)PROPANOIC ACID
概要
説明
3-[(3,5-Dimethoxybenzoyl)amino]-3-(3-nitrophenyl)propanoic acid is an organic compound characterized by its complex structure, which includes both aromatic and aliphatic components
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-DIMETHOXYPHENYL)FORMAMIDO]-3-(3-NITROPHENYL)PROPANOIC ACID typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Amidation: The formation of an amide bond between the acylated aromatic compound and an amine.
Esterification: The conversion of the carboxylic acid group to an ester, often using an alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-[(3,5-Dimethoxybenzoyl)amino]-3-(3-nitrophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine, while oxidation can introduce carboxylic acid or aldehyde groups.
科学的研究の応用
3-[(3,5-Dimethoxybenzoyl)amino]-3-(3-nitrophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-[(3,5-DIMETHOXYPHENYL)FORMAMIDO]-3-(3-NITROPHENYL)PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of genes involved in various biological processes.
類似化合物との比較
Similar Compounds
- 3-[(3,4-Dimethoxybenzoyl)amino]-3-(3-nitrophenyl)propanoic acid
- 3-[(3,5-Dimethoxybenzoyl)amino]-3-(4-nitrophenyl)propanoic acid
Uniqueness
3-[(3,5-Dimethoxybenzoyl)amino]-3-(3-nitrophenyl)propanoic acid is unique due to its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups provides a balance that can be exploited in various chemical reactions and applications.
特性
IUPAC Name |
3-[(3,5-dimethoxybenzoyl)amino]-3-(3-nitrophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O7/c1-26-14-7-12(8-15(9-14)27-2)18(23)19-16(10-17(21)22)11-4-3-5-13(6-11)20(24)25/h3-9,16H,10H2,1-2H3,(H,19,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIIWFGOKXLNRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC(CC(=O)O)C2=CC(=CC=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-DICHLOROPHENYL N-({[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINO}CARBONYL)SULFAMATE](/img/structure/B4299860.png)

![methyl 4-{3-benzoyl-1-[3-(hexyloxy)phenyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B4299879.png)
![3-[(2-BROMOPHENYL)FORMAMIDO]-3-[4-(CARBAMOYLMETHOXY)-3-METHOXYPHENYL]PROPANOIC ACID](/img/structure/B4299882.png)
![3,5-bis[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B4299883.png)
![3-[4-(CARBAMOYLMETHOXY)-3-METHOXYPHENYL]-3-(2-PHENYLACETAMIDO)PROPANOIC ACID](/img/structure/B4299891.png)

![N-cyclopropyl-3-(4-methyl-1,3-thiazol-5-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B4299908.png)

![3-[(3,4-DIETHOXYPHENYL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID](/img/structure/B4299938.png)
![1-(2-methoxy-5-{[(2-methoxyethyl)(methyl)amino]methyl}phenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B4299945.png)
![3-[2-(4-CHLOROPHENYL)ACETAMIDO]-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANOIC ACID](/img/structure/B4299951.png)
![3-(4-ETHOXYPHENYL)-3-[2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDO]PROPANOIC ACID](/img/structure/B4299953.png)
![3-[2-(4-CHLOROPHENOXY)ACETAMIDO]-3-(4-ETHOXYPHENYL)PROPANOIC ACID](/img/structure/B4299957.png)
